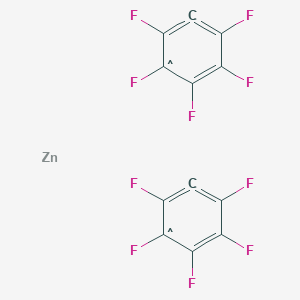

Bis(pentafluorophenyl) zinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(pentafluorophenyl) zinc is a useful research compound. Its molecular formula is C12F10Zn and its molecular weight is 399.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(pentafluorophenyl) zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pentafluorophenyl) zinc including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes

Bis(pentafluorophenyl) zinc has been found capable of forming coordination complexes with various ligands, including oxygen-, nitrogen-, phosphorus-, and arsenic-containing ligands. This ability to form complexes is significant in the field of organometallic chemistry and has implications for catalysis and material science (Noltes & van den Hurk, 1964).

Solid-State Structure

The solid-state structure of bis(pentafluorophenyl)zinc has been studied, revealing a near-linear geometry for the zinc center. This finding is important for understanding the molecular structure and behavior of organozinc compounds (Sun, Piers, & Parvez, 1998).

Organic Solar Cells

In the realm of renewable energy, bis(pentafluorophenyl) zinc has been introduced as a molecular dopant in organic solar cell systems to enhance the efficiency of exciton dissociation and balance charge-carrier mobilities. This application demonstrates its potential in improving the performance of solar energy devices (Meresa et al., 2022).

Electronic Structures

The electronic structures of bis(pentafluorophenyl) zinc have been investigated using spectroscopy and computational methods. This research aids in understanding the nature of metal-ligand bonding in zinc-aryl complexes, which is crucial for the development of new materials and catalysts (Barwick et al., 2008).

Transparent Conductive Films

Bis(pentafluorophenyl) zinc has been used as a precursor for the growth of highly transparent, conductive zinc-doped indium oxide thin films. This application is significant for the development of advanced electronic and optoelectronic devices (Ni et al., 2005).

Fluorine Resonance Spectra

The fluorine resonance spectra of pentafluorophenyl-zinc halides have been studied to understand their electronic properties. This research contributes to our knowledge of zinc chemistry and its potential applications in various fields (Evans & Phillips, 1973).

Eigenschaften

InChI |

InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAUXNIMJYZJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=1=C(C(=C([C](C1F)F)F)F)F.C=1=C(C(=C([C](C1F)F)F)F)F.[Zn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)